REACTION_CXSMILES
|
C(O[C:6](=O)[N:7]([C:9]1[C:10]([Cl:16])=[N:11][CH:12]=[CH:13][C:14]=1[I:15])C)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:16][C:10]1[C:9]([NH:7][CH3:6])=[C:14]([I:15])[CH:13]=[CH:12][N:11]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2-chloro-4-iodo-pyridin-3-yl)-methyl-carbamic acid tert-butyl ester
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C=1C(=NC=CC1I)Cl)=O
|
Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 3 hours the clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
CH2Cl2 (30 mL) and the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with CH2Cl2 (30 mL each)
|
Type
|
WASH
|
Details
|
the organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=C1NC)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |